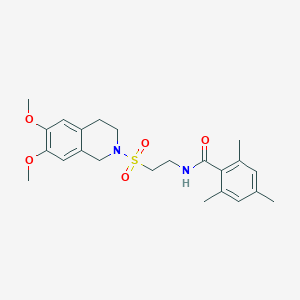
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide is a complex organic compound that sits at the intersection of various fields including medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide can be achieved through several steps, starting from commercially available precursors. The process involves:
Synthesis of Isoquinoline Intermediate: : This is typically achieved through the Pictet-Spengler reaction, where a corresponding aldehyde and an amine react to form the isoquinoline structure.
Functionalization of the Isoquinoline Ring: : Introduction of methoxy groups at positions 6 and 7 using appropriate reagents such as methyl iodide in the presence of a base.
Sulfonylation: : The sulfonyl group is introduced through the reaction of the isoquinoline intermediate with a sulfonyl chloride derivative.
Benzamide Formation: : The final step involves coupling the sulfonylated isoquinoline with 2,4,6-trimethylbenzoic acid under amide-bond forming conditions, typically using reagents such as EDCI or HATU in the presence of a base.
Industrial Production Methods
On an industrial scale, the production follows a similar synthetic route but is optimized for higher yields and scalability. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems to maximize yields.
Automation and Catalysis: : Employing automated reactors and catalytic systems to increase efficiency and reduce production costs.
Purification Techniques: : Utilizing advanced purification methods such as column chromatography, recrystallization, and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide undergoes several types of reactions:
Oxidation: : Can be oxidized at the methoxy groups to form corresponding quinones.
Reduction: : Reduction of the sulfonamide group can yield a sulfonyl hydride.
Substitution: : Electrophilic substitution reactions are possible at the benzamide ring due to the activating nature of the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).
Substituting Reagents: : Halogenating agents (e.g., bromine in the presence of iron), nitrating agents (e.g., nitric acid in sulfuric acid).
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Sulfonyl hydrides and potentially the corresponding amines.
Substitution Products: : Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
This compound has been investigated extensively in various fields:
Chemistry: : Used as a precursor for complex organic synthesis, and in studies of reaction mechanisms.
Biology: : Functions as a probe to study enzyme activities and interactions, particularly those involving sulfonamide and benzamide motifs.
Medicine: : Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: : Utilized in the development of dyes, pigments, and as a stabilizer in polymer industries.
Mechanism of Action
The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide often involves:
Molecular Targets: : It can target enzymes such as kinases and proteases.
Pathways Involved: : Inhibition of cell signaling pathways like MAPK/ERK and PI3K/AKT, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Other Compounds
N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide: : Lacks the isoquinoline ring, making it less versatile in biological applications.
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide: : Differently substituted, influencing its solubility and reactivity.
List of Similar Compounds
N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide
N-(2-((isoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
This compound's synthesis, reactivity, and applications reveal its significant potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15-10-16(2)22(17(3)11-15)23(26)24-7-9-31(27,28)25-8-6-18-12-20(29-4)21(30-5)13-19(18)14-25/h10-13H,6-9,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAGUZPGSWAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)
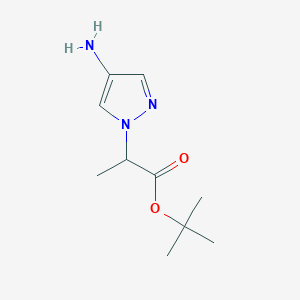
![6-{[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2766766.png)
![3-chloro-4-{[1-(4-fluorobenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2766769.png)
![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2766771.png)
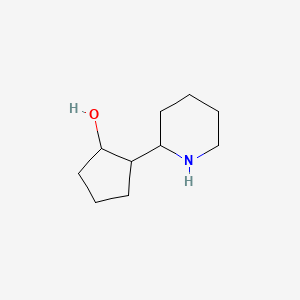
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
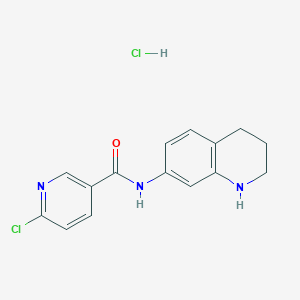
![3-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2766777.png)
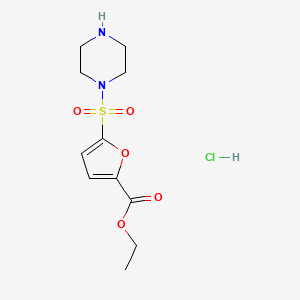
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
